4-Bromo-1-tosylpyrrolidin-3-one
Overview
Description
4-Bromo-1-tosylpyrrolidin-3-one is a chemical compound with the molecular formula C11H12BrNO3S and a molecular weight of 318.19 . It is also known by its IUPAC name, 4-bromo-1-(p-tolylsulfonyl)pyrrolidin-3-one .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-tosylpyrrolidin-3-one consists of a pyrrolidinone ring substituted with a bromine atom at the 4-position and a tosyl group at the 1-position .Physical And Chemical Properties Analysis
4-Bromo-1-tosylpyrrolidin-3-one has a predicted boiling point of 446.1±55.0 °C and a predicted density of 1.638±0.06 g/cm3 . It is soluble in water with a solubility of 0.238 mg/ml .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Bromo-1-tosylpyrrolidin-3-one, focusing on six unique fields:
Pharmaceutical Development
4-Bromo-1-tosylpyrrolidin-3-one is extensively studied for its potential in pharmaceutical development. Its unique chemical structure allows it to act as a building block in the synthesis of various bioactive compounds. Researchers are exploring its use in creating new drugs, particularly those targeting neurological disorders and cancer .
Organic Synthesis
In organic chemistry, 4-Bromo-1-tosylpyrrolidin-3-one serves as a versatile intermediate. It is used in the synthesis of complex organic molecules, including heterocycles and natural products. Its bromine and tosyl groups make it a valuable reagent for introducing functional groups into organic frameworks .
Catalysis
This compound is also investigated for its role in catalysis. It can act as a ligand or a catalyst in various chemical reactions, enhancing reaction rates and selectivity. Its application in asymmetric synthesis is particularly noteworthy, where it helps in producing chiral molecules with high enantiomeric purity.
Material Science
In material science, 4-Bromo-1-tosylpyrrolidin-3-one is used to develop new materials with unique properties. Researchers are exploring its incorporation into polymers and nanomaterials to enhance their mechanical, thermal, and electrical properties. This has potential applications in electronics, coatings, and advanced composites .
Safety and Hazards
properties
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonylpyrrolidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c1-8-2-4-9(5-3-8)17(15,16)13-6-10(12)11(14)7-13/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHSUXXRBWNDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=O)C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570312 | |
Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170456-82-3 | |
Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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